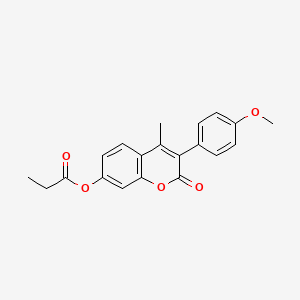

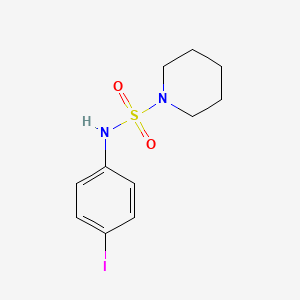

![molecular formula C19H22N4 B2913000 N-cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890612-44-9](/img/structure/B2913000.png)

N-cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound. It belongs to the family of pyrazolo[1,5-a]pyrimidines, which are nitrogen-containing heterocyclic compounds . These compounds have received significant attention due to their diverse biological potential . They are considered as bioisosteres with purines, and many derivatives have shown promising anticancer activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of 5-amino-pyrazole derivatives with various other compounds . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Scientific Research Applications

Synthesis and Medicinal Aspects

Pyrazolo[1,5-a]pyrimidine is recognized for its broad range of medicinal properties, including anticancer, anti-infectious, anti-inflammatory, CNS agents, and CRF1 antagonists, among others. The structure-activity relationship (SAR) studies of this scaffold have gained significant attention, leading to the development of many lead compounds for various disease targets. There's substantial potential for medicinal chemists to further exploit this privileged scaffold in developing potential drug candidates. The review by Cherukupalli et al. (2017) provides an overview of the synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives, extensively revealing significant biological properties alongside SAR studies, marking a significant contribution to drug discovery (Cherukupalli et al., 2017).

Chemical Synthesis and Catalysis

Another aspect of pyrazolo[1,5-a]pyrimidine and related compounds is their application in chemical synthesis and catalysis. The review by Parmar et al. (2023) discusses the importance of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds, highlighting the use of organocatalysts, metal catalysts, and nanocatalysts. This work underscores the scaffold's versatility in synthetic applications and its potential in developing lead molecules for various pharmacological targets (Parmar et al., 2023).

Optoelectronic Materials

The functionalization of quinazolines and pyrimidines, including pyrazolo[1,5-a]pyrimidine derivatives, plays a crucial role in the development of optoelectronic materials. Compounds incorporating the quinazoline or pyrimidine ring have shown potential in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The review by Lipunova et al. (2018) reports on luminescent small molecules and chelate compounds with quinazoline or pyrimidine scaffolds, highlighting their applications related to photo- and electroluminescence. This demonstrates the scaffold's value in creating novel optoelectronic materials, which is an area of growing interest within the field of materials science (Lipunova et al., 2018).

Mechanism of Action

Target of Action

The primary target of N-cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

This compound interacts with CDK2, inhibiting its activity .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically blocking the transition from the G1 phase to the S phase . This results in cell cycle arrest, which can lead to apoptosis, especially in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The compound’s effectiveness against various cell lines suggests it has sufficient bioavailability .

Result of Action

The compound has been shown to significantly inhibit the growth of various cell lines, including MCF-7 and HCT-116 . It also induces significant alterations in cell cycle progression and apoptosis within HCT cells .

properties

IUPAC Name |

N-cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4/c1-13-7-9-15(10-8-13)17-12-20-23-18(11-14(2)21-19(17)23)22-16-5-3-4-6-16/h7-12,16,22H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIOYSSADIHDQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NC4CCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2912918.png)

![3-[(4-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2912920.png)

![Bicyclo[3.2.2]nonane-1,5-diyldimethanol](/img/structure/B2912922.png)

![2-Bromo-N-[cyano(cyclohexyl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B2912927.png)

![[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B2912931.png)

![N-cyclohexyl-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2912933.png)

![1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)prop-2-en-1-one](/img/structure/B2912937.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2912938.png)